Boc-ThionoPhe-1-(6-nitro)benzotriazolide
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Overview
Description
Preparation Methods
The synthesis of Boc-ThionoPhe-1-(6-nitro)benzotriazolide involves several steps, typically starting with the protection of the amino group of phenylalanine using a Boc (tert-butoxycarbonyl) groupThe reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired transformations
Chemical Reactions Analysis
Boc-ThionoPhe-1-(6-nitro)benzotriazolide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The benzotriazolide moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boc-ThionoPhe-1-(6-nitro)benzotriazolide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study protein interactions and enzyme mechanisms.
Medicine: It serves as a model compound for developing new pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-ThionoPhe-1-(6-nitro)benzotriazolide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include the modulation of protein-protein interactions and the alteration of enzyme activity .
Comparison with Similar Compounds
Boc-ThionoPhe-1-(6-nitro)benzotriazolide can be compared with other similar compounds, such as:
Boc-ThionoPhe-1-(4-nitro)benzotriazolide: Similar structure but with a nitro group at the 4-position.
Boc-ThionoPhe-1-(6-chloro)benzotriazolide: Contains a chloro group instead of a nitro group.
Boc-ThionoPhe-1-(6-methyl)benzotriazolide: Features a methyl group at the 6-position. These compounds share similar synthetic routes and chemical properties but differ in their specific reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-20(2,3)29-19(26)21-16(11-13-7-5-4-6-8-13)18(30)24-17-12-14(25(27)28)9-10-15(17)22-23-24/h4-10,12,16H,11H2,1-3H3,(H,21,26)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHVWLHXKQIRS-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444572 |
Source
|
Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184951-87-9 |
Source
|
Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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